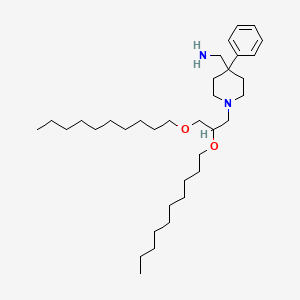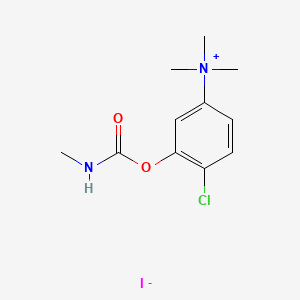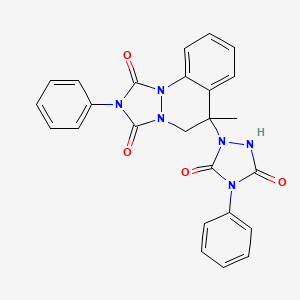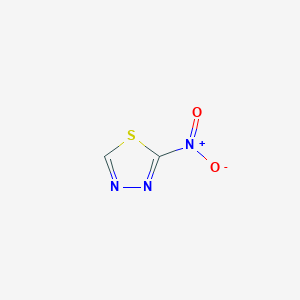
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone is a chemical compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications. This compound, in particular, has a unique structure that includes an isopropylsulfonyl group and a phenyl group attached to the isothiazolone ring, which contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone typically involves the reaction of 4-phenyl-3(2H)-isothiazolone with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Substitution: The isopropylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide intermediates.
Substitution: Various substituted isothiazolone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use as a biocide.
Medicine: Studied for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Employed as a preservative in products such as paints, coatings, and personal care items due to its ability to inhibit microbial growth.
Mecanismo De Acción
The mechanism of action of 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone involves the inhibition of microbial enzymes and disruption of cell membrane integrity. The isothiazolone ring interacts with thiol groups in microbial proteins, leading to the inactivation of essential enzymes and subsequent cell death. This compound targets multiple pathways, making it effective against a broad spectrum of microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Another isothiazolone derivative with strong antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Known for its use as a preservative in various formulations.
1,2-Benzisothiazolin-3-one: Widely used in industrial applications for its antimicrobial activity.
Uniqueness
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone stands out due to its unique combination of the isopropylsulfonyl and phenyl groups, which enhance its stability and antimicrobial efficacy. Its specific structure allows for targeted interactions with microbial enzymes, making it a potent biocide with diverse applications.
Propiedades
Número CAS |
64445-68-7 |
|---|---|
Fórmula molecular |
C12H13NO3S2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-phenyl-5-propan-2-ylsulfonyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H13NO3S2/c1-8(2)18(15,16)12-10(11(14)13-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14) |
Clave InChI |
ORGUHJBOXDGGRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1=C(C(=O)NS1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12800872.png)



![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)



